molecular formula C9H13BO3 B11909992 Methoxyethylbenzeneboronic acid, (+)- CAS No. 159752-39-3

Methoxyethylbenzeneboronic acid, (+)-

Cat. No.: B11909992
CAS No.: 159752-39-3
M. Wt: 180.01 g/mol
InChI Key: FQRNBDHINRHZRU-SSDOTTSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxyethylbenzeneboronic acid, (+)-, can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This method employs boronic acid derivatives and halides in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and functional group tolerant, making it suitable for the synthesis of various boronic acid derivatives .

Industrial Production Methods

Industrial production of Methoxyethylbenzeneboronic acid, (+)-, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of environmentally benign reagents and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methoxyethylbenzeneboronic acid, (+)-, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Methoxyethylbenzeneboronic acid, (+)-, can yield boronate esters, while reduction can produce boranes .

Comparison with Similar Compounds

Methoxyethylbenzeneboronic acid, (+)-, can be compared with other boronic acid derivatives such as phenylboronic acid and methylboronic acid. While all these compounds share the boronic acid functional group, Methoxyethylbenzeneboronic acid, (+)-, is unique due to its methoxyethyl substituent, which imparts distinct reactivity and selectivity in chemical reactions . Similar compounds include:

Conclusion

Methoxyethylbenzeneboronic acid, (+)-, is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable reagent in various chemical reactions and scientific research endeavors.

Properties

CAS No.

159752-39-3

Molecular Formula

C9H13BO3

Molecular Weight

180.01 g/mol

IUPAC Name

[2-[(1R)-1-methoxyethyl]phenyl]boronic acid

InChI

InChI=1S/C9H13BO3/c1-7(13-2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3/t7-/m1/s1

InChI Key

FQRNBDHINRHZRU-SSDOTTSWSA-N

Isomeric SMILES

B(C1=CC=CC=C1[C@@H](C)OC)(O)O

Canonical SMILES

B(C1=CC=CC=C1C(C)OC)(O)O

Origin of Product

United States

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